molecular formula C16H10N6O2S B2756684 4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 746610-48-0

4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2756684
CAS RN: 746610-48-0
M. Wt: 350.36
InChI Key: VKKBYUFPWVKCRL-UHFFFAOYSA-N
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Description

The compound “4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. It contains several functional groups including a pyrido[1,2-a]pyrimidine ring, a phenyl group, a tetrazole ring, a sulfanyl group, and an aldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidine ring system is a fused ring system that is planar. The phenyl and tetrazole rings are also planar. The sulfanyl group (-SH) is a good nucleophile and can participate in various reactions .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the aldehyde group could undergo nucleophilic addition reactions, and the sulfanyl group could undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an aldehyde group could make it polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structure suggests potential bioactivity. Researchers have explored its pharmacological effects, especially in the context of anticancer drug development . Its heterocyclic scaffold makes it an interesting candidate for further investigation.

Antitubercular Activity

Derivatives containing similar structural motifs have been studied for their antitubercular properties. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, which share some features with our compound, were evaluated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro . Investigating the antitubercular potential of our compound could be worthwhile.

Biginelli Reaction and Heterocycle Synthesis

The synthesis of our compound involves the Biginelli reaction, a three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction leads to the formation of highly functionalized heterocycles, including our compound. Researchers have used this approach to access diverse heterocyclic scaffolds .

Kinesin-5 Inhibition

Monastrol, a 3,4-dihydropyrimidinone (DHPM) derivative, acts as a kinesin-5 inhibitor. Kinesin-5 is involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis. Our compound’s structural features may warrant investigation for similar effects .

Labeling Techniques

Researchers have explored the labeling of related compounds with isotopes such as carbon-14 (14C). While not directly applicable to our compound, understanding labeling methods can enhance its utility in various studies .

Antimicrobial Potential

Although specific data on our compound’s antimicrobial activity are lacking, related derivatives have shown promise. For instance, compounds 1a and 1b exhibited good antimicrobial potential . Investigating our compound’s activity against bacteria, fungi, or other pathogens could be valuable.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

4-oxo-2-(1-phenyltetrazol-5-yl)sulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O2S/c23-10-12-14(17-13-8-4-5-9-21(13)15(12)24)25-16-18-19-20-22(16)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKBYUFPWVKCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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